molecular formula C20H17F3N2O2S B2823534 N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034558-90-0

N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2823534
CAS No.: 2034558-90-0
M. Wt: 406.42
InChI Key: PAOGDSPCFHMFHR-UHFFFAOYSA-N
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Description

N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound that features a thiazole ring, a benzyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone.

    Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a benzyl halide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylation reagent, such as trifluoromethyl iodide, under appropriate conditions.

    Formation of the Propanamide Moiety: The final step involves the coupling of the benzyl-thiazole intermediate with a propanamide derivative through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry techniques, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Material Science: Its properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butyl-thiazol-2-yl)-2-chlorobenzamide
  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine

Uniqueness

N-(4-(thiazol-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide stands out due to its trifluoromethyl group, which imparts unique electronic properties that can enhance its interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.

Properties

IUPAC Name

N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2S/c21-20(22,23)16-6-1-14(2-7-16)5-10-18(26)25-13-15-3-8-17(9-4-15)27-19-24-11-12-28-19/h1-4,6-9,11-12H,5,10,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOGDSPCFHMFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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